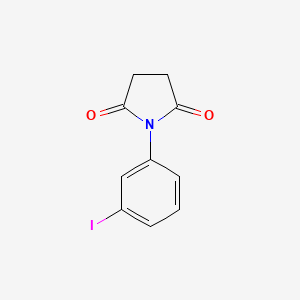

1-(3-Iodophenyl)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

72601-46-8 |

|---|---|

Molecular Formula |

C10H8INO2 |

Molecular Weight |

301.08 g/mol |

IUPAC Name |

1-(3-iodophenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H8INO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2 |

InChI Key |

GAZIKKPKDKVIEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 3 Iodophenyl Pyrrolidine 2,5 Dione and Its Derivatives

General Synthetic Routes to Pyrrolidine-2,5-dione Core Structures

The pyrrolidine-2,5-dione scaffold is a fundamental component in a wide array of biologically active molecules and synthetic intermediates. researchgate.net Consequently, numerous methods have been developed for its synthesis.

One of the most direct and traditional methods for synthesizing the succinimide (B58015) ring is through the cyclocondensation of dicarboxylic acid derivatives, such as succinic acid or succinic anhydride, with primary amines. researchgate.net The reaction typically proceeds by forming an intermediate N-arylsuccinamic acid, which then undergoes cyclization via dehydration to yield the final imide. tandfonline.com

Various conditions have been employed to facilitate this transformation. High temperatures are often sufficient to drive the condensation, particularly when starting with succinic anhydride. researchgate.net However, to improve yields and moderate reaction conditions, dehydrating agents and catalysts are frequently used. Reagents like acetic anhydride, acetyl chloride, and silica-bound benzoyl chloride (SBBC) have proven effective. researchgate.nettandfonline.com A notable green chemistry approach involves the reaction of succinic acid and primary amines in hot water at 100 °C, completely avoiding the need for catalysts or organic solvents and producing N-aryl succinimides in good yields. tandfonline.com

| Starting Materials | Conditions/Reagents | Key Features | Reference |

|---|---|---|---|

| Succinic Anhydride + Primary Amine | High Temperature | Direct, traditional method. | researchgate.net |

| Succinic Acid + Primary Amine | Hot Water (100 °C) | Catalyst-free, solvent-free (green chemistry). | tandfonline.com |

| N-arylsuccinamic acids | Silica-bound benzoyl chloride (SBBC) | Solid-phase synthesis, recyclable dehydrating agent. | tandfonline.com |

| Succinic Anhydride + Primary Amine | Acid Catalyst | Catalyzes the cyclization of the amic acid intermediate. | researchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical route to complex heterocyclic structures. nih.gov While MCRs are widely used for synthesizing various pyrrolidine (B122466) derivatives, specific routes leading directly to the pyrrolidine-2,5-dione core are less common but conceptually significant. researchgate.nettandfonline.com

Many MCRs for pyrrolidine synthesis involve 1,3-dipolar cycloaddition reactions using azomethine ylides. tandfonline.com For instance, a three-component reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can yield pyrrolidine-2-carboxylates. tandfonline.com Although this does not directly produce the 2,5-dione, it highlights the potential of MCRs to rapidly assemble the core five-membered ring, which could then be further oxidized or modified. Another MCR involves a three-component reaction of acenaphthenequinone, β-nitro-olefins, and α-amino acids to provide polycyclic N-fused pyrrolidine derivatives. tandfonline.com The adaptability of MCRs suggests that with appropriate starting materials, such as a dicarbonyl equivalent, direct synthesis of the succinimide ring could be achievable.

An alternative strategy involves the modification of an already formed pyrrolidine ring. Substituted pyrrolidines are key scaffolds in many drug molecules and natural products. rsc.orgacs.org Modern synthetic methods have focused on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates.

Redox-neutral α-C–H functionalization allows for the introduction of aryl groups at the α-position of the pyrrolidine ring. rsc.orgrsc.org This type of reaction can be achieved using a quinone monoacetal as an oxidizing agent, which generates an iminium ion intermediate that is then captured by an aromatic nucleophile. rsc.org While this method typically targets the α-carbon adjacent to the nitrogen, it demonstrates the principle of modifying the pyrrolidine skeleton. Other approaches include iridium-catalyzed domino-ring-opening cyclizations of vinylaziridines with β-ketocarbonyls to produce highly functionalized pyrrolidines and pyrrolines. acs.org These methods are powerful for creating diverse derivatives but are less commonly used for the specific synthesis of the 2,5-dione structure from a simple pyrrolidine precursor.

Methodologies for the Introduction of the Iodophenyl Moiety

The incorporation of the 3-iodophenyl group can be accomplished at different stages of the synthesis. The two main approaches involve either starting with a pre-iodinated aromatic amine or introducing the iodine atom onto the N-phenylsuccinimide ring after its formation.

Direct iodination of an aromatic ring is a common method for forming aryl-iodine bonds. For the synthesis of 1-(3-Iodophenyl)pyrrolidine-2,5-dione, this would involve the electrophilic iodination of 1-phenylpyrrolidine-2,5-dione. N-Iodosuccinimide (NIS) is a widely used and convenient iodinating agent for such transformations. organic-chemistry.org

The reactivity of NIS can be significantly enhanced by the presence of a strong acid catalyst. organic-chemistry.org Using NIS in pure trifluoroacetic acid (TFA) provides a general and efficient method for the iodination of a range of benzene (B151609) derivatives at room temperature. diva-portal.org For deactivated aromatic rings, the addition of an even stronger acid like sulfuric acid may be necessary to increase the reaction rate. diva-portal.org Other catalytic systems, such as silver salts (e.g., silver triflimide), can also be used to activate NIS for the mild and rapid iodination of arenes. organic-chemistry.orgnih.gov The regioselectivity of the iodination is directed by the existing substituent on the benzene ring; in the case of the N-succinimido group, which is a deactivating, meta-directing group, the iodine would be directed to the 3-position.

| Iodinating Agent | Activator/Catalyst | Substrate Scope | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Wide range of mono- and disubstituted benzenes. | diva-portal.org |

| N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic acid or BF3-H2O | Effective for deactivated aromatics. | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Silver(I) triflimide | Mild conditions for anisoles, anilines, phenols. | organic-chemistry.org |

| Molecular Iodine (I2) | Oxidizing agents (e.g., Pb(OAc)4, CrO3) | Can lead to overiodination of electron-rich arenes. | nih.gov |

Palladium-catalyzed reactions are powerful tools for forming carbon-halogen bonds. While many cross-coupling reactions form carbon-carbon bonds, specific methodologies exist for the iodination of aryl compounds. acs.org

One innovative approach is the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids. nih.gov This strategy allows for the conversion of an abundant and inexpensive carboxylic acid group into an iodide. In the context of synthesizing this compound, one could envision starting with 1-(3-carboxyphenyl)pyrrolidine-2,5-dione. This precursor would be activated in situ to an acid chloride, which then undergoes decarbonylative iodination using an iodide source like 1-iodobutane (B1219991) under Pd/Xantphos catalysis. nih.gov This method is particularly useful for substrates that may not be compatible with traditional electrophilic iodination conditions. nih.gov Palladium catalysis is also central to other transformations like the direct C-H arylation of certain heterocycles with aryl iodides, underscoring the versatility of palladium in C-H activation and functionalization, though these are less direct for C-I bond formation. nih.gov

Utilization of Hypervalent Iodine Reagents in Synthetic Transformations

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis due to their efficiency, versatility, and environmentally benign nature. umn.edu These reagents are frequently employed in a variety of transformations, including oxidations, aminations, and the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing heterocyclic systems like pyrrolidine-2,5-diones. researchgate.netnih.govacs.org

In the context of synthesizing pyrrolidine derivatives, hypervalent iodine(III) reagents can facilitate key steps such as the oxidative functionalization of C-H bonds or the 1,2-aminooxygenation of olefins. researchgate.net For instance, reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) can be used in conjunction with other compounds to mediate unique oxidations of saturated N-heterocycles. nih.gov While direct synthesis of this compound using these reagents is not extensively detailed, their application in related transformations suggests potential utility. For example, they are instrumental in palladium-catalyzed reactions, where they can act as oxidants and ligand sources, facilitating cross-coupling reactions that could be adapted for the synthesis of functionalized arylpyrrolidines. researchgate.net The development of new hypervalent iodine reagents with improved solubility and reactivity continues to expand their applicability in complex molecule synthesis. umn.edu

Specific Synthetic Routes for 1-(Iodophenyl)pyrrolidine-2,5-dione Derivatives

Specific synthetic pathways have been developed to create functionalized 1-(Iodophenyl)pyrrolidine-2,5-dione derivatives, allowing for the introduction of diverse substituents and further molecular elaboration.

A key method for synthesizing 4-substituted 1-(iodophenyl)pyrrolidine-2,5-dione derivatives involves an addition reaction. researchgate.net This strategy has been demonstrated for the 1-(4-iodophenyl) analogue, where amines and a thiol are added across the double bond of a maleimide (B117702) precursor in the presence of a copper salt and a base like pentamethyldiethylenetriamine (PMDTA). This approach is generally effective for producing the target compounds in moderate to good yields, although it is noted that aromatic amines are not efficient participants in this reaction. researchgate.net This methodology provides a direct route to introduce functionality at the 4-position of the pyrrolidine-2,5-dione ring.

Once the core 1-(iodophenyl)pyrrolidine-2,5-dione structure is assembled, it can undergo a variety of subsequent functionalization reactions. These transformations, including oxidation, alkylation, and allylation, further enhance the molecular diversity of the scaffold. researchgate.net Such reactions allow for the modification of substituents introduced in the initial steps or the addition of new chemical moieties, enabling the synthesis of a broad library of derivatives for further study.

For derivatives of 1-(iodophenyl)pyrrolidine-2,5-dione that contain a terminal acetylene (B1199291) group, a common and powerful transformation is their conversion into 1,4-disubstituted triazole rings. researchgate.net This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction is highly efficient and regioselective, providing a reliable method for linking the pyrrolidine-2,5-dione scaffold to other molecules or functional groups via a stable triazole linker. researchgate.netresearchgate.net

Development of Stereoselective Synthetic Approaches for Pyrrolidine-2,5-diones

The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly for compounds intended for biological applications. Several stereoselective methods have been developed for the synthesis of the pyrrolidine ring system.

One prominent approach is the 1,3-dipolar cycloaddition reaction. For example, the reaction between a chiral nitrone and N-substituted maleimides can produce enantiopure spiro-fused pyrrolidine-2,5-dione derivatives with high enantio- and diastereoselectivity. nih.gov Similarly, multicomponent 1,3-dipolar cycloaddition reactions using azomethine ylides are effective for the stereocontrolled synthesis of highly substituted spirocyclic pyrrolidines. nih.govrsc.org

Another strategy involves the stereoselective reduction of substituted pyrroles. The heterogeneous catalytic hydrogenation of highly functionalized pyrrole (B145914) systems can lead to the formation of pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. researchgate.net These methods, while not always applied directly to this compound, represent the state-of-the-art in controlling the three-dimensional structure of this important heterocyclic core. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 1 3 Iodophenyl Pyrrolidine 2,5 Dione

Reactivity Profiles of the Pyrrolidine-2,5-dione Ring System

The N-substituted succinimide (B58015) ring is characterized by the presence of an imide functional group, which consists of two carbonyl groups flanking a nitrogen atom. This arrangement governs the reactivity of the heterocyclic core.

Nucleophilic Reactions: The carbonyl carbons of the imide group are electrophilic and thus susceptible to attack by nucleophiles. The most common nucleophilic reaction is hydrolysis, which leads to the opening of the succinimide ring. researchgate.netnih.gov This reaction is typically promoted by basic conditions, where a hydroxide (B78521) ion attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation yields an N-(3-iodophenyl)succinamic acid derivative. This ring-opening is a known characteristic of succinimide linkers used in bioconjugation, where the stability of the ring is a critical factor. nih.govnih.gov Other strong nucleophiles can also induce this ring-opening.

Electrophilic Reactions: While the imide carbonyls are electrophilic centers, the ring can also serve as a precursor to a potent nucleophile. The α-carbons of the succinimide ring (positions 3 and 4) possess acidic protons. In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), one of these protons can be abstracted to form a resonance-stabilized enolate. libretexts.org This enolate is a strong nucleophile and can react with a variety of electrophiles, primarily alkyl halides, in SN2-type reactions to form new carbon-carbon bonds at the α-position. libretexts.org This pathway is a key strategy for the functionalization of the pyrrolidine (B122466) ring. uwo.ca

| Reaction Type | Reagent/Condition | Product |

| Nucleophilic Attack | Aqueous Base (e.g., NaOH) | Ring-opened N-(3-iodophenyl)succinamic acid |

| Enolate Formation | Strong Base (e.g., LDA) | Succinimide enolate anion |

| Electrophilic Alkylation | 1. LDA2. Alkyl Halide (R-X) | 3-Alkyl-1-(3-iodophenyl)pyrrolidine-2,5-dione |

Oxidation: The imide core of the pyrrolidine-2,5-dione system is in a high oxidation state and is generally resistant to further oxidation under typical conditions. Oxidative reactions targeting this molecule would more likely affect other parts of the structure or require harsh conditions that would lead to decomposition.

Reduction: The carbonyl groups of the imide are readily reduced. The outcome of the reduction depends on the reducing agent employed.

Partial Reduction: Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can selectively reduce one of the carbonyl groups to a hydroxyl group, yielding a 5-hydroxy-pyrrolidin-2-one derivative (a hydroxylactam).

Complete Reduction: Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), can achieve complete reduction of both carbonyl groups to methylene (B1212753) (CH₂) groups. This transformation converts the 1-(3-iodophenyl)pyrrolidine-2,5-dione into 1-(3-iodophenyl)pyrrolidine.

Catalytic Hydrogenation: This method can also be employed, often targeting other functionalities first. For instance, chemoselective catalytic hydrogenation has been used to reduce exocyclic double bonds on pyrrolidine-2,4-dione (B1332186) systems without affecting the ring carbonyls under specific conditions. nih.gov However, under more forcing conditions, the imide carbonyls can also be reduced.

| Reducing Agent | Product Type |

| Sodium Borohydride (NaBH₄) | Hydroxylactam |

| Lithium Aluminum Hydride (LiAlH₄) | N-Aryl Pyrrolidine |

| Catalytic Hydrogenation (e.g., H₂/Ru) | Dependent on conditions; can yield hydroxylactam or fully reduced pyrrolidine |

Substitution reactions on the pyrrolidine ring itself, excluding the nitrogen substituent, primarily occur at the α-carbons (positions 3 and 4). These transformations typically proceed via the enolate intermediate discussed previously or through radical pathways.

α-Alkylation: As detailed in section 3.1.1, deprotonation with a strong base followed by the addition of an electrophile like an alkyl, allyl, or benzyl (B1604629) halide is a primary method for introducing substituents. libretexts.orglibretexts.org The success of this SN2 reaction is dependent on the use of unhindered primary or methyl halides to avoid competing elimination reactions. libretexts.org

α-Halogenation: The α-positions can be halogenated using reagents like N-Bromosuccinimide (NBS). nih.gov This reaction can be initiated by acid catalysis or by a radical initiator. semanticscholar.orgresearchgate.net The resulting α-halo-succinimide is a valuable intermediate, as the halogen can be subsequently displaced by various nucleophiles to introduce a wide range of functional groups.

Reactivity of the Aryl Iodide Functionality

The carbon-iodine bond on the phenyl ring is a versatile functional group, primarily serving as an excellent coupling handle in a variety of transition metal-catalyzed reactions. Its reactivity in nucleophilic aromatic substitution is comparatively limited.

The aryl iodide moiety makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. organic-chemistry.org In these reactions, the reactivity of aryl halides in the crucial oxidative addition step generally follows the order I > Br > Cl > F, making aryl iodides the most reactive partners. nih.gov

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and an organoboron species (e.g., a boronic acid or ester). It is a powerful method for synthesizing biaryl compounds. Reacting this compound with an arylboronic acid would yield a 1-(biphenyl-3-yl)pyrrolidine-2,5-dione derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to arylalkynes. wikipedia.orglibretexts.org The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. wikipedia.org It is a premier method for the synthesis of N-arylamines. beilstein-journals.org Subjecting this compound to Buchwald-Hartwig conditions with an amine (R₂NH) would produce a 1-(3-(dialkylamino)phenyl)pyrrolidine-2,5-dione derivative. dntb.gov.ua

| Reaction Name | Coupling Partner | Product C-X Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | C-C (sp²-sp²) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(0) catalyst, Bulky phosphine (B1218219) ligand (e.g., XPhos), Strong Base (e.g., NaOt-Bu) |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

For an SNAr reaction to be efficient, two conditions are generally required:

The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group to stabilize the anionic Meisenheimer intermediate. wikipedia.org

A good leaving group.

In the context of SNAr, the leaving group ability is related to the stability of the halide anion and the polarizability of the C-X bond, but the rate-determining step is typically the initial nucleophilic attack. masterorganicchemistry.com This attack is facilitated by a more electronegative halogen, leading to a reactivity trend of F > Cl > Br > I. stackexchange.com Therefore, iodine is the poorest leaving group in SNAr reactions.

In this compound, the succinimide group is moderately electron-withdrawing through induction. However, it is located meta to the iodine atom, a position from which it cannot provide resonance stabilization to the Meisenheimer complex. Given the poor leaving group ability of iodide in SNAr and the lack of strong ortho/para activation, this reaction pathway is considered highly unfavorable for this molecule under standard conditions. nih.gov Palladium-catalyzed cross-coupling reactions remain the dominant and most synthetically useful pathways for the transformation of the aryl iodide functionality.

Transformations Involving Hypervalent Iodine Intermediates and Catalysis

The iodoarene moiety of this compound is a key precursor for the in situ or ex situ generation of hypervalent iodine(III) and iodine(V) reagents. These species have gained prominence as environmentally benign alternatives to heavy metal oxidants. The general process involves the oxidation of the iodine(I) center to a higher oxidation state, typically iodine(III), using common oxidants like peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA), sodium perborate, or potassium persulfate.

Once formed, these hypervalent iodine intermediates, such as the corresponding (diacetoxyiodo) or bis(trifluoroacetoxy)iodo derivatives, can participate in a wide range of oxidative transformations. While specific studies on this compound are not extensively detailed in the literature, its reactivity can be inferred from analogous N-aryl imide structures, such as phthalimides. For instance, hypervalent iodine reagents containing a phthalimidate group have been synthesized and successfully employed in oxidative amination reactions, demonstrating the compatibility of the imide functionality with the generation and reactivity of the hypervalent iodine center.

These transformations often occur through mechanisms that parallel transition metal chemistry, involving steps like ligand exchange, oxidative addition, and reductive elimination. Hypervalent iodine reagents derived from the title compound could potentially serve as catalysts or stoichiometric oxidants in reactions such as:

Oxidative Functionalization of C-H Bonds: In conjunction with transition metal catalysts like palladium, hypervalent iodine compounds are frequently used as terminal oxidants to facilitate C-H activation and functionalization cycles. A potential reaction could involve the palladium-catalyzed acetoxylation of an aromatic or aliphatic C-H bond, where the hypervalent iodine species regenerates the active Pd(II) or Pd(IV) catalyst.

Intramolecular Cyclizations: The succinimide moiety could act as an internal nucleophile. Upon activation of the iodine to a hypervalent state, the molecule could be primed for intramolecular cyclization reactions, leading to the formation of complex heterocyclic scaffolds.

Group Transfer Reactions: Hypervalent iodine compounds are excellent reagents for the transfer of various functional groups. Derivatives of this compound could be converted into reagents for arylation, amination, or halogenation.

The table below summarizes representative transformations that could be achieved using hypervalent iodine intermediates derived from iodoarenes, which are hypothetically applicable to this compound.

| Transformation Type | Typical Reagents/Catalysts | Potential Product Class | Mechanistic Role of Iodine(III) Species |

|---|---|---|---|

| C-H Acetoxylation | Pd(OAc)₂, Acetic Acid | Aryl or Alkyl Acetates | Oxidant for Pd(II) to Pd(IV) regeneration |

| Oxidative Amination | Metal-free or Cu-catalyzed | N-functionalized Amines | Oxidant and/or Aminating Agent Source |

| Alkene Difunctionalization | Nucleophile (e.g., H₂O, alcohol) | 1,2-difunctionalized alkanes | Electrophilic activation of alkene |

| Hofmann-type Rearrangement | Base, Nucleophile | Isocyanates or corresponding adducts | Oxidative rearrangement of amide/imide |

Elucidation of Unique Reaction Pathways Imparted by the Combined Chemical Scaffold

The unique chemical identity of this compound arises from the synergistic effects of the iodoaryl group and the succinimide ring. This combination can give rise to reaction pathways that are not readily accessible from precursors containing only one of these functionalities.

The succinimide moiety is known to be electron-withdrawing, which influences the electronic properties of the phenyl ring. This electronic perturbation can affect:

The Synthesis of Hypervalent Iodine Reagents: The electron-deficient nature of the aryl ring can make the initial oxidation of the iodine atom more challenging compared to electron-rich iodoarenes. However, it can also increase the stability and electrophilicity of the resulting hypervalent iodine reagent, potentially enhancing its reactivity in subsequent transformations.

The Regioselectivity of Reactions: The directing effects of the succinimide group, combined with the iodine atom, could control the regioselectivity of further electrophilic aromatic substitution or metal-catalyzed C-H functionalization reactions on the phenyl ring.

Furthermore, the succinimide ring itself contains reactive sites that can lead to unique intramolecular pathways:

Directed C-H Functionalization: The carbonyl oxygen atoms of the succinimide could act as directing groups in transition metal-catalyzed C-H activation at the ortho-position (C2) of the phenyl ring. This could provide a regioselective route to ortho-functionalized derivatives.

Intramolecular Rearrangements and Cyclizations: Upon conversion to a hypervalent iodine intermediate, the proximity of the succinimide ring could facilitate novel intramolecular reactions. For example, a reaction could be envisioned where an adjacent nucleophile attacks the hypervalent iodine center, leading to a cascade reaction or the formation of a spirocyclic system. Such pathways are known in hypervalent iodine chemistry for substrates with suitably positioned nucleophiles.

The combined scaffold allows for sequential or tandem functionalization. For instance, the iodine atom can be used as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce a new substituent, followed by a transformation involving the succinimide ring, or vice versa. This dual reactivity makes the molecule a valuable building block for constructing complex molecular architectures.

| Structural Feature | Influence on Reactivity | Potential Unique Pathway |

|---|---|---|

| Electron-withdrawing Succinimide Group | Increases electrophilicity of the hypervalent iodine center | Enhanced reactivity in nucleophilic substitution or group transfer reactions |

| Succinimide Carbonyl Groups | Potential as a directing group for C-H activation | Regioselective ortho-functionalization of the phenyl ring |

| Juxtaposition of Iodo Group and Imide Ring | Enables intramolecular reactions upon iodine oxidation | Formation of novel spirocyclic or fused heterocyclic systems |

| Dual Reactive Sites (Iodo and Imide) | Allows for orthogonal or sequential functionalization | Stepwise synthesis of complex molecules via cross-coupling followed by imide chemistry |

Advanced Structural Analysis and Characterization Techniques in Research

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone for the molecular-level investigation of 1-(3-Iodophenyl)pyrrolidine-2,5-dione, offering detailed insights into its atomic framework and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of N-substituted pyrrolidine-2,5-diones. jst-ud.vnresearchgate.net Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals within the molecule. rsc.orgnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The four protons of the pyrrolidine-2,5-dione ring typically appear as a singlet or a narrow multiplet in the aliphatic region (around 2.8-3.0 ppm). The protons of the 3-iodophenyl group would present as a more complex multiplet pattern in the aromatic region (approximately 7.2-7.9 ppm), with coupling patterns indicative of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides complementary information. Key signals include those for the two equivalent carbonyl carbons (C=O) of the succinimide (B58015) ring (around 175-177 ppm) and the two equivalent methylene (B1212753) carbons (-CH₂-) of the ring (around 28-30 ppm). The four distinct aromatic carbons of the iodophenyl substituent would appear in the typical aromatic range (120-140 ppm), with the carbon atom directly bonded to the iodine exhibiting a characteristic chemical shift due to the heavy atom effect.

2D NMR: Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish correlations between directly bonded and long-range coupled protons and carbons, respectively. jst-ud.vnmdpi.com These experiments are crucial for confirming the precise assignment of all signals, particularly for the complex aromatic system.

Solid-State NMR (ssNMR): For analyzing the compound in its solid, crystalline form, ssNMR is a powerful technique. emory.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can provide information about the molecular structure and packing in the solid state. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) enhance the signal of low-abundance nuclei like ¹³C and can reveal subtle differences in molecular conformation that are not observable in solution. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and standard NMR principles.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aliphatic Methylene | C3', C4' | ~2.9 (s, 4H) | ~29 |

| Imide Carbonyl | C2', C5' | - | ~176 |

| Aromatic C-H | C2, C4, C5, C6 | 7.2 - 7.9 (m, 4H) | 125 - 140 |

| Aromatic C-N | C1 | - | ~135 |

| Aromatic C-I | C3 | - | ~95 |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound with high accuracy. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can measure the mass-to-charge ratio (m/z) to within a few parts per million, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₈INO₂. jst-ud.vn

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern offers a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:

Cleavage of the N-phenyl bond, resulting in ions corresponding to the iodophenyl group and the succinimide ring.

Loss of one or two carbonyl (CO) groups from the succinimide ring.

Fragmentation of the pyrrolidine-2,5-dione ring itself.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imide C=O | Symmetric & Asymmetric Stretch | 1700 - 1790 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1180 - 1360 |

| Aromatic C-H | Bend (out-of-plane) | 690 - 900 |

| C-I | Stretch | 500 - 600 |

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two imide carbonyl groups. nih.gov

X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for a crystalline solid. mdpi.commdpi.com This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and dihedral angles. nih.gov

While the specific crystal structure of this compound is not publicly detailed, analysis of closely related compounds such as pyrrolidine-2,5-dione and 1-(3-Pyridyl)pyrrolidine-2,5-dione provides excellent reference points for its expected solid-state conformation. nih.govnih.gov X-ray analysis would reveal the planarity of the pyrrolidine-2,5-dione ring, the dihedral angle between the succinimide and the iodophenyl rings, and the nature of intermolecular interactions, such as C-H···O contacts or halogen bonding, that dictate the crystal packing. nih.gov

Table 3: Expected Molecular Geometry Parameters from X-ray Diffraction Based on data from structurally similar compounds.

| Parameter | Expected Value | Reference Compound(s) |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Pyrrolidine-2,5-dione nih.gov |

| N-C(O) Bond Length | ~1.38 Å | Pyrrolidine-2,5-dione nih.gov |

| C-C(O) Bond Length | ~1.50 Å | Pyrrolidine-2,5-dione nih.gov |

| N-C(Aryl) Bond Length | ~1.43 Å | 1-(3-Pyridyl)pyrrolidine-2,5-dione nih.gov |

| Dihedral Angle (Ring-Ring) | 60-70° | 1-(3-Pyridyl)pyrrolidine-2,5-dione nih.gov |

Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar. unipa.it It adopts puckered conformations to relieve ring strain, a phenomenon that can be described by a process called pseudorotation. The two principal conformations are the "envelope" (with one atom out of the plane of the other four) and the "twist" (with two atoms on opposite sides of the plane of the other three). unipa.it

For this compound, the succinimide moiety introduces sp²-hybridized carbonyl carbons, which favors a more planar ring system compared to a fully saturated pyrrolidine. However, some degree of puckering is still expected. The specific preferred conformation and the energy barrier to interconversion between different puckered states can be investigated using variable-temperature NMR spectroscopy and computational modeling (e.g., Density Functional Theory). The bulky N-aryl substituent likely influences the conformational landscape of the five-membered ring.

Analysis of Intramolecular Interactions and Tautomerism (e.g., Hydrogen Bonding)

Tautomerism is not a significant consideration for this compound, as it lacks the necessary acidic protons alpha to the carbonyl groups to readily form an enol tautomer.

The analysis of non-covalent interactions is crucial for understanding the compound's crystal packing and supramolecular chemistry. Unlike the parent pyrrolidine-2,5-dione which forms hydrogen-bonded dimers via N-H···O interactions, the N-substituted title compound cannot act as a hydrogen bond donor. nih.gov However, weak intermolecular interactions are expected to play a significant role in its solid-state structure. These can include:

Weak C-H···O Hydrogen Bonds: Interactions between the aromatic or aliphatic C-H groups and the oxygen atoms of the carbonyl groups on neighboring molecules. nih.gov

Halogen Bonding: The iodine atom, being a soft Lewis acid, can potentially form a halogen bond (C-I···O) with the carbonyl oxygen atoms of adjacent molecules. This type of interaction is increasingly recognized as a significant force in directing crystal packing.

π-π Stacking: Potential interactions between the electron-rich iodophenyl rings of adjacent molecules.

These subtle interactions can be identified and characterized through detailed analysis of the crystal structure obtained from X-ray diffraction. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations Using DFT and Ab Initio Methods

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic structure of molecules, providing a basis for predicting their geometry, energy, and various spectroscopic and chemical properties. figshare.comdaneshyari.com For 1-(3-Iodophenyl)pyrrolidine-2,5-dione, these calculations would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state).

The electronic structure of a molecule is described by its molecular orbitals and their corresponding energy levels. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining chemical reactivity. youtube.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy and spatial distribution of the HOMO indicate the molecule's nucleophilic or basic sites. For this compound, the HOMO would likely be distributed across the phenyl ring and the lone pairs of the oxygen and nitrogen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor, indicating the molecule's electrophilic or acidic sites. The carbonyl carbons of the pyrrolidine-2,5-dione ring are expected to be significant contributors to the LUMO.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. nih.gov

Analysis of these frontier orbitals helps predict how the molecule will interact with other reagents. wikipedia.orgbhu.ac.in

| Parameter | Description | Predicted Location/Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. | Typically a negative value (in eV). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. | Typically a negative or small positive value (in eV). |

| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO); indicates chemical reactivity and kinetic stability. | A positive value (in eV). A larger gap suggests greater stability. nih.gov |

The distribution of electron density within a molecule is not uniform, leading to regions that are electron-rich (negative) and electron-poor (positive). This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the molecule's surface.

Electron-Rich Regions (Negative Potential): These areas are susceptible to electrophilic attack. For this compound, the MEP would show negative potential around the carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons.

Electron-Poor Regions (Positive Potential): These areas are prone to nucleophilic attack. Positive potential would be expected around the carbonyl carbons and the hydrogen atoms.

MEP analysis is a valuable tool for predicting sites of intermolecular interactions, including hydrogen bonding and reactions with electrophiles or nucleophiles. researchgate.net

Molecular Modeling and Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govnih.gov

For this compound, docking simulations could be performed against various biological targets. The N-phenylsuccinimide scaffold is known to exhibit a range of biological activities, including anticonvulsant and anticancer effects. nih.govekb.eg The simulation would place the compound into the active site of a target protein and calculate a "docking score," which estimates the binding affinity. The analysis also reveals key interactions, such as:

Hydrogen Bonds: Formed between the carbonyl oxygens of the succinimide (B58015) ring and amino acid residues in the protein's active site.

Hydrophobic Interactions: Occurring between the iodophenyl ring and nonpolar residues.

Halogen Bonds: The iodine atom on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the active site.

These simulations provide a structural basis for the molecule's biological activity and can guide the design of more potent derivatives. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By analyzing a dataset of related molecules (like various N-phenylsuccinimide derivatives) with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. researchgate.net

The process involves calculating various molecular descriptors for each compound, which quantify different aspects of its structure:

Electronic Descriptors: (e.g., dipole moment, partial charges)

Steric Descriptors: (e.g., molecular volume, surface area)

Hydrophobic Descriptors: (e.g., LogP)

Topological Descriptors: (e.g., connectivity indices)

These descriptors are then correlated with biological activity using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net A robust QSAR model for the N-phenylsuccinimide class would allow for the virtual screening of novel derivatives, including this compound, to prioritize the synthesis of the most promising candidates. eijppr.com

Reaction Mechanism Elucidation through Computational Pathways and Transition State Analysis

Computational chemistry is instrumental in studying the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energies of:

Reactants and Products: The starting and ending points of the reaction.

Intermediates: Stable species formed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome.

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to model the geometries and energies of all relevant species. This analysis provides a detailed, step-by-step understanding of how bonds are broken and formed, helping to explain reaction outcomes, regioselectivity, and stereoselectivity.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for a molecule to interact with a specific biological target.

Pharmacophore models can be generated in two ways:

Ligand-Based: By aligning a set of known active molecules and identifying their common chemical features.

Structure-Based: By analyzing the key interaction points within the active site of a target protein.

Once a pharmacophore model is developed for a target relevant to the N-phenylsuccinimide class, it can be used as a 3D query to rapidly screen large chemical databases. This process, known as virtual screening, filters for molecules that match the pharmacophore's features. Hits from this screening, which could include novel pyrrolidine-2,5-dione derivatives, are then subjected to further analysis, such as molecular docking, to refine the list of potential drug candidates. researchgate.net

Structure Activity Relationship Sar Investigations for Biological Activity

Influence of Substituents on the Pyrrolidine-2,5-dione Moiety

The pyrrolidine-2,5-dione core, also known as the succinimide (B58015) ring, is a recognized pharmacophore in many biologically active compounds, particularly those with activity in the central nervous system, such as anticonvulsants. nih.gov The substitution pattern on this heterocyclic ring significantly modulates the pharmacological profile of the molecule.

The substituent attached to the nitrogen atom of the pyrrolidine-2,5-dione ring plays a pivotal role in determining the compound's activity. The nature of this substituent, whether it is an aromatic (aryl) or a non-aromatic (alkyl) group, can drastically alter the compound's interaction with biological targets.

Aryl vs. Alkyl Substituents: In many series of biologically active pyrrolidine-2,5-diones, N-aryl substituents generally confer more potent activity compared to N-alkyl substituents. This is often attributed to the ability of the aryl ring to engage in various types of interactions, such as pi-pi stacking, hydrophobic interactions, and cation-pi interactions with the target protein. For instance, in the search for new anticonvulsant agents, N-phenylamino derivatives of pyrrolidine-2,5-diones have shown significant efficacy in preclinical models. nih.govresearchgate.net N-aryl-substituted pyrrolidines are common structural fragments in a wide range of bioactive substances. nih.gov

Phenyl Substitution Patterns: When the N-substituent is a phenyl ring, the pattern of substitution on this ring is a key determinant of activity. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of the substituents can fine-tune the biological response. Studies on various N-phenylpyrrolidine-2,5-diones have demonstrated that specific substitution patterns are favorable for certain activities. For example, in a series of anticonvulsant compounds, derivatives with electron-withdrawing groups like trifluoromethyl (CF₃) on the N-phenyl ring showed potent activity. researchgate.net The position of these substituents is also critical; for example, a meta-substituted trifluoromethyl group was found to be particularly beneficial for anticonvulsant properties in some series. mdpi.com

| N-Substituent Group | Substitution Pattern | Observed Effect on Biological Activity |

| Aryl (Phenyl) | Unsubstituted | Often serves as a baseline for activity. |

| Aryl (Phenyl) | 2-Chloro | Can enhance activity, as seen in some anticonvulsant analogs. nih.gov |

| Aryl (Phenyl) | 3-Trifluoromethyl | Frequently associated with potent anticonvulsant activity. researchgate.netmdpi.com |

| Aryl (Phenyl) | 4-Chloro | Can contribute positively to activity, depending on the rest of the molecular structure. nih.gov |

| Alkyl | Various | Generally results in lower potency compared to aryl substituents in CNS-active compounds. |

Modification of the carbon atoms (C-3 and C-4) of the pyrrolidine-2,5-dione ring is another critical strategy for modulating biological activity. These positions can be substituted with various groups, influencing the molecule's stereochemistry, lipophilicity, and steric profile, which in turn affects target binding.

SAR analyses have consistently shown that the anticonvulsant activity of pyrrolidine-2,5-dione derivatives is strongly influenced by substituents at the C-3 position. nih.gov

Size and Nature of C-3 Substituents: The introduction of substituents at the C-3 position has been a successful strategy in developing anticonvulsant agents. Both aliphatic and aromatic substituents have proven effective. For instance, non-aromatic substituents like sec-butyl and isopropyl, as well as larger groups like benzhydryl, have been shown to positively affect anticonvulsant activity. nih.gov In other studies, 3,3-dialkyl substitution, such as two methyl groups, led to compounds with significant efficacy in the maximal electroshock (MES) seizure model. nih.gov

Stereochemistry: The stereochemistry at the C-3 and C-4 positions can be crucial. The spatial orientation of substituents can lead to different binding modes with enantioselective proteins, resulting in different biological profiles for different stereoisomers. nih.gov

C-4 Substitution: While C-3 substitution has been more extensively studied, modifications at the C-4 position also impact activity. For example, in a series of dipeptidyl peptidase IV (DPP-IV) inhibitors based on a 2-cyanopyrrolidine scaffold, a 4-fluoro substituent exhibited better inhibitory activity and improved pharmacokinetic properties compared to the unsubstituted analog. nih.gov

| Position on Pyrrolidine (B122466) Ring | Substituent | Observed Effect on Biological Activity |

| C-3 | Phenyl | Potent anticonvulsant activity, often dependent on further substitution on the phenyl ring. mdpi.com |

| C-3 | Isopropyl | Favorable for protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.gov |

| C-3 | Benzhydryl | Showed favorable protection in the scPTZ test. nih.gov |

| C-3, C-3 | Dimethyl | Conferred significant anticonvulsant activity in the MES test. nih.gov |

| C-4 | Fluoro | Improved inhibitory activity and pharmacokinetics in DPP-IV inhibitors. nih.gov |

Role of the Iodophenyl Group in Modulating Biological Activity

The 3-iodophenyl group is a defining feature of the parent compound. The iodine atom, and its position on the phenyl ring, significantly influences the molecule's physicochemical properties and its ability to interact with biological targets.

While direct SAR studies comparing the ortho, meta, and para isomers of 1-iodophenyl-pyrrolidine-2,5-dione are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that each isomer would exhibit a distinct biological profile. For instance, studies on other classes of compounds have shown that the biological activity is highly dependent on the substituent's position. In some cases, meta-substituted compounds show higher activity than their ortho or para counterparts. researchgate.net The meta position of the iodine in 1-(3-iodophenyl)pyrrolidine-2,5-dione may provide an optimal vector for the iodine atom to interact with a specific region of a target protein without causing steric hindrance that might occur at the ortho position. The para position, in turn, would place the iodine atom in a completely different spatial region, likely leading to a different set of interactions and, consequently, a different level of activity.

Halogen atoms are unique in their dual nature, possessing both steric bulk and specific electronic properties that can be exploited in drug design. acs.org

Electronic Effects: Iodine is the least electronegative of the common halogens but is highly polarizable. This high polarizability allows it to participate in favorable interactions, including halogen bonds. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen in a protein. acs.org The strength of this interaction increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. nih.govnih.gov Therefore, the iodine atom in this compound can act as a potent halogen bond donor, contributing significantly to binding affinity. acs.org Furthermore, electron-withdrawing substituents on the phenyl ring can deepen the σ-hole on the iodine, strengthening the halogen bond. nih.gov

Steric Contributions: Iodine is the largest of the stable halogen atoms. Its significant size, or steric bulk, means it can occupy space within a binding pocket, which can enhance selectivity for a particular target by preventing binding to other, smaller pockets. nih.gov However, this large size can also be detrimental if the binding pocket is too small, leading to steric clashes and a loss of activity. The abstraction of iodine from aromatic iodides can be influenced by steric strain, with ortho-substituted bulky groups facilitating the process. acs.orgfigshare.com

| Property of Iodine | Description | Implication for Biological Activity |

| Electronic | High Polarizability | Enables strong halogen bonding (σ-hole interactions). acs.org |

| Electronic | Moderate Electronegativity | Influences the overall electronic distribution of the phenyl ring. pressbooks.pub |

| Steric | Large Atomic Radius | Can provide beneficial van der Waals contacts and increase selectivity by occupying space in the binding pocket. nih.gov |

| Steric | Lipophilicity | Increases the overall lipophilicity of the molecule, which can affect membrane permeability and tissue distribution. byjus.com |

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. ebi.ac.uk For the iodophenyl moiety, several bioisosteric replacements could be considered to modulate properties like potency, selectivity, or pharmacokinetics.

Bioisosteric Replacements for Iodine: Common bioisosteres for iodine include other halogens (Br, Cl), a cyano group (-CN), or an ethynyl (B1212043) group (-C≡CH). The ethynyl group, in particular, has been investigated as a nonclassical bioisostere for iodine in halogen bonding contexts, as it can mimic the electronic properties of the C-I bond. nih.gov Replacing the phenyl ring itself with other aromatic heterocycles or saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) is another advanced strategy to improve drug-like properties. nih.govrsc.org

Ligand Efficiency Studies: Ligand efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity to its size (typically the number of non-hydrogen atoms). mtak.hu It helps in identifying compounds that make efficient use of their atoms to achieve high affinity. When considering modifications to this compound, it is important to monitor LE. For example, replacing iodine with a smaller atom like chlorine would reduce the molecular weight. If this change maintains or only slightly decreases binding affinity, the ligand efficiency would increase, potentially indicating a more optimized compound. Such studies are crucial for guiding the lead optimization process to develop drug candidates with a better balance of potency and physicochemical properties. mtak.hu

Stereochemical Aspects of Structure-Activity Relationships and Binding Modes

A thorough review of the scientific literature reveals a notable absence of specific research focused on the stereochemical aspects of the structure-activity relationship (SAR) and binding modes of this compound. Investigations into the chirality and the differential biological effects of its potential stereoisomers have not been reported.

The core structure of this compound itself is achiral. Chirality in this molecular scaffold would necessitate the introduction of one or more stereocenters, typically on the pyrrolidine-2,5-dione ring. For instance, substitution at the C-3 or C-4 positions of the succinimide ring could introduce chirality and lead to the existence of enantiomers or diastereomers.

While direct data on this compound is unavailable, the broader class of N-substituted pyrrolidine-2,5-diones (succinimides) has been a subject of stereochemical investigation in medicinal chemistry, particularly in the development of anticonvulsant drugs. In these related series of compounds, the stereochemistry of substituents on the succinimide ring has been shown to be a critical determinant of pharmacological activity. It is a well-established principle that the three-dimensional arrangement of a molecule can significantly influence its interaction with chiral biological targets such as receptors and enzymes.

For analogous compounds, research has demonstrated that different enantiomers can exhibit varying potencies and even different pharmacological profiles. This is attributed to the specific spatial orientation of key functional groups, which dictates the binding affinity and efficacy at the target site. The differential activity of stereoisomers is a fundamental concept in drug design and development.

In the hypothetical case of chiral derivatives of this compound, it would be anticipated that the stereoconfiguration would play a significant role in their biological activity. The precise nature of this influence would depend on the specific biological target and the binding mode. Computational modeling and experimental studies on such chiral analogs would be required to elucidate the specific stereochemical requirements for optimal interaction with a given biological target.

Due to the lack of available research data, no detailed findings or data tables on the stereochemical aspects of this compound can be presented.

Biological Target Identification and Mechanistic Studies in Vitro and Cellular Models

Research into Anticonvulsant Mechanisms of Pyrrolidine-2,5-dione Derivatives

Derivatives of the pyrrolidine-2,5-dione core have demonstrated a broad spectrum of anticonvulsant activity in preclinical studies. nih.govnih.gov By creating hybrid molecules that merge structural fragments of known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide, researchers have developed compounds effective in various animal seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hertz (6 Hz) tests. nih.govnih.gov The structure-activity relationship (SAR) analysis of these derivatives has shown that incorporating elements like an acetamide (B32628) moiety can extend the spectrum of anticonvulsant activity. nih.gov

A primary mechanism underlying the anticonvulsant action of pyrrolidine-2,5-dione derivatives is their influence on neuronal voltage-sensitive ion channels. nih.govbenthamscience.com In vitro ligand binding and functional studies have consistently pointed to the modulation of both sodium and calcium channels as the most plausible explanation for their anticonvulsant and antinociceptive effects. nih.govbenthamscience.commdpi.com

Many active derivatives have been shown to block voltage-gated sodium and/or calcium ion channels. nih.gov For instance, one of the most active compounds in a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, compound 6 , was found to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com Similarly, a promising compound from another study, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) , exhibited a moderate but balanced inhibition of both neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov

Further research has indicated that antagonism of Cav1.2 (L-type) calcium channels is an important mechanism underlying the anticonvulsant properties of these hybrid compounds. semanticscholar.org The interaction with these channels appears to be at least partially responsible for their activity in the 6 Hz model of focal seizures. semanticscholar.org

*Compound 6: 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione

**Compound 4: 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride

***Compound 30: A (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative

While the modulation of ion channels appears to be a primary mechanism, some research has also explored the influence of pyrrolidine-2,5-dione derivatives on neurotransmitter systems. To determine the mechanism of action for a series of potent anticonvulsant compounds, their effect on the GABA transporter (GAT) was assessed alongside their impact on ion channels. nih.govresearchgate.net Additionally, studies have determined the affinity of certain derivatives for GABA-A receptors, although the primary mechanism often remains linked to ion channel activity. mdpi.com

Investigations into Antitumor Properties and Cellular Mechanisms

The pyrrolidine-2,5-dione scaffold has emerged as a promising structural framework for the development of potent anticancer agents. This core structure is present in various derivatives that exhibit significant antiproliferative activity against a range of cancer cell lines. Mechanistic studies have focused on several key cellular processes that these compounds disrupt to inhibit cancer cell growth and survival.

A key mechanism for the antitumor action of pyrrolidine-2,5-dione derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. One novel derivative was shown to significantly suppress the multiplication of human hepatocellular carcinoma (HepG2) cells. This compound triggered apoptosis and caused the cells to arrest in the G2/M phase of the cell cycle. The process of arresting the cell cycle, particularly at the G2/M checkpoint, prevents damaged cells from proceeding to mitosis, which can ultimately lead to cell death. nih.govresearchgate.net

The dynamic polymerization and depolymerization of tubulin to form microtubules are essential for cell division, making tubulin a key target for anticancer therapy. mdpi.com The antitumor activity of a novel pyrrolidine-2,5-dione derivative against HepG2 cells was directly linked to its ability to inhibit tubulin polymerization. Agents that disrupt microtubule dynamics are known as antimitotic agents; they can destabilize microtubules, leading to mitotic arrest and the induction of apoptosis. mdpi.com This mechanism is shared by other established anticancer agents that bind to the colchicine (B1669291) site on tubulin. mdpi.comnih.gov The 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one scaffold, which is related, is also being explored for developing novel tubulin polymerization inhibitors. rsc.org

To induce apoptosis effectively, anticancer agents often need to overcome the cell's natural defenses against programmed cell death. These defenses include anti-apoptotic proteins like Bcl-2, which prevent the activation of the cell death cascade. Research has shown that certain pyrrolidine-2,5-dione derivatives can exhibit excellent antiproliferative activity by directly inhibiting the Bcl-2 protein. In studies on other, unrelated heterocyclic compounds, the modulation of the Bax:Bcl-2 ratio—by down-regulating Bcl-2 and up-regulating the pro-apoptotic protein Bax—was shown to be a critical step in mediating apoptosis in leukemia cells. nih.gov This highlights the importance of targeting Bcl-2 family proteins as a viable anticancer strategy for compounds containing the pyrrolidine-2,5-dione scaffold.

Enzyme Inhibition Studies (e.g., Aromatase, Tyrosinase)

No studies were identified that evaluated the inhibitory activity of 1-(3-Iodophenyl)pyrrolidine-2,5-dione against aromatase or tyrosinase. Research on other derivatives, such as hydroxybenzylidenyl pyrrolidine-2,5-diones, has shown potent tyrosinase inhibition, but this cannot be extrapolated to the title compound. rsc.org

Research on DNA Damage Response Pathways (e.g., PARP-1, PARP-2)

There is no published research investigating the effects of this compound on DNA damage response pathways, including any potential inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1) or PARP-2. The role of PARP enzymes in DNA repair is well-established, and various inhibitors are known, but this specific compound has not been studied in this context. nih.govnih.govnih.gov

Anti-inflammatory Activity and Associated Mechanistic Insights

Specific studies on the anti-inflammatory properties of this compound are absent from the scientific literature. While other pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as potential multi-target anti-inflammatory agents, no such data exists for this compound.

Inhibition of Inflammatory Mediators and Enzymes

No data is available regarding the ability of this compound to inhibit specific inflammatory mediators or enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Antimicrobial Efficacy and Mechanisms of Action (Antibacterial, Antifungal, Antiviral)

There are no specific reports on the antibacterial, antifungal, or antiviral efficacy of this compound. The broader class of pyrrolidine (B122466) derivatives is known to possess a wide range of antimicrobial activities, but specific testing and mechanistic studies for this compound have not been published. nih.govmdpi.com

General Enzyme Inhibitory Profiles and Specificity Studies

A general enzyme inhibitory profile for this compound has not been established in the literature. Specificity studies, which are crucial for understanding the therapeutic potential and off-target effects of a compound, have not been conducted or reported.

Receptor Ligand Binding and Functional Studies (e.g., 5-HT Receptors, P2Y Receptors, Peripheral Benzodiazepine (B76468) Receptor)

No research is available that details the binding affinity or functional activity of this compound at serotonin (B10506) (5-HT) receptors, purinergic (P2Y) receptors, or the peripheral benzodiazepine receptor (PBR). While various ligands for these receptors are known, this specific compound has not been investigated as a potential ligand. nih.govnih.gov

Antioxidant Activity Research and Radical Scavenging Mechanisms

Generally, antioxidant activity in aromatic compounds is associated with the presence of electron-donating groups, such as hydroxyl or amino groups, which can stabilize free radicals through resonance. The iodine atom in the meta-position of the phenyl ring in this compound is an electron-withdrawing group, which would not be expected to contribute to significant radical scavenging activity.

Detailed Molecular Interaction Mapping and Binding Site Analysis

The pyrrolidine-2,5-dione moiety of this compound possesses two carbonyl groups, which can act as hydrogen bond acceptors. These carbonyl groups can form hydrogen bonds with hydrogen bond donor residues, such as the amino groups of asparagine and glutamine, the hydroxyl groups of serine, threonine, and tyrosine, or the backbone N-H of amino acids in a protein's binding site.

The iodine atom on the phenyl ring is generally considered a weak hydrogen bond acceptor. The phenyl ring itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a binding pocket.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of the iodophenyl group in this compound significantly increases its lipophilicity compared to an unsubstituted N-phenylsuccinimide.

This increased lipophilicity can have several consequences for the biological activity of the molecule:

Membrane Permeability: Higher lipophilicity generally enhances the ability of a compound to cross biological membranes, such as the blood-brain barrier.

Binding to Hydrophobic Pockets: The lipophilic nature of the iodophenyl group would favor binding to hydrophobic pockets within a biological target.

Aqueous Solubility: Increased lipophilicity typically leads to decreased aqueous solubility, which can impact formulation and bioavailability.

Metabolism: The presence of the iodine atom can influence the metabolic profile of the compound.

The interplay between lipophilicity and solubility is crucial for achieving optimal biological activity. A compound must possess sufficient aqueous solubility to be transported in the bloodstream, yet have adequate lipophilicity to partition into its target tissue and interact with its molecular target.

Advanced Research Applications and Future Perspectives

Application as Chemical Probes for Elucidating Biological Pathways

The pyrrolidine-2,5-dione scaffold is a recurring motif in many biologically active compounds. nih.gov Its ability to be synthetically modified makes it an attractive framework for the development of chemical probes. A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. While research on 1-(3-Iodophenyl)pyrrolidine-2,5-dione as a specific probe is nascent, its structure offers significant potential. The iodophenyl moiety can be functionalized, for example, by attaching fluorescent tags or affinity labels, allowing for the visualization and identification of interactions within a cell. The development of fluorescent probes, for instance, can enable the real-time monitoring of specific molecules in living systems, such as zebrafish, providing insights into their biological roles. nih.gov

Potential for Radiolabeling for Non-Clinical Research Imaging Applications

The presence of an iodine atom on the phenyl ring makes this compound an excellent candidate for radiolabeling, a critical process for imaging techniques like Positron Emission Tomography (PET). The iodine atom can be directly substituted with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I). Alternatively, and more commonly for PET, the iodophenyl group serves as a precursor for the introduction of other radioisotopes, such as fluorine-18 (B77423) ([¹⁸F]), via nucleophilic substitution on a diaryliodonium salt precursor or through transition metal-mediated reactions on a stannylated or boronic ester derivative.

This strategy has been successfully applied to other iodophenyl-containing compounds to develop PET radioligands for imaging receptors in the brain. nih.govresearchgate.net For this compound, this could lead to the development of novel imaging agents for non-clinical research, enabling studies such as in vitro binding assays in tissue homogenates and ex vivo biodistribution analysis in research models to determine how the compound distributes throughout the body.

Exploration in the Development of Photocatalysts and Luminescent Materials

The field of materials science is actively exploring novel organic compounds for applications in photocatalysis and luminescent materials. While direct studies on this compound are limited, its constituent parts suggest potential. Aryl iodides are known to be effective in various photocatalytic reactions, acting as precursors for aryl radicals under photoredox conditions. The pyrrolidine-2,5-dione (succinimide) structure is a component of some organic dyes and polymers. The combination of these two moieties in a single molecule could lead to interesting photophysical properties. Further research could explore its use as a building block for larger conjugated systems or as a component in light-emitting materials, where the heavy iodine atom could influence properties like phosphorescence.

Role as Key Building Blocks in the Synthesis of More Complex Molecular Architectures

One of the most significant applications of this compound is its function as a versatile synthetic building block. The carbon-iodine bond is highly amenable to a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow chemists to readily form new carbon-carbon or carbon-heteroatom bonds at the iodine position.

This reactivity is particularly valuable in polymer chemistry. The pyrrolidine-2,5-dione scaffold is related to structures like diketopyrrolopyrrole (DPP) and its isomer, isoDPP, which are used to create high-performance conjugated polymers for electronics. nih.govnih.gov By using this compound as a monomer, new polymers with tailored electronic and physical properties could be synthesized. This approach is central to developing multifunctional materials where control over the molecular structure is paramount. klinger-lab.de

| Potential Application Area | Role of this compound | Key Structural Feature(s) |

| Medicinal Chemistry | Scaffold for new therapeutic agents | Pyrrolidine-2,5-dione core, Phenyl ring for substitution |

| Polymer Chemistry | Monomer for novel polymers | Iodophenyl group for cross-coupling reactions |

| Chemical Biology | Precursor for chemical probes | Iodophenyl group for functionalization (e.g., fluorophores) |

| Radiochemistry | Precursor for radiotracers (e.g., for PET) | Iodophenyl group for radioisotope incorporation |

Design and Synthesis of Novel Analogs with Enhanced Biological Specificity and Potency

The core structure of this compound is a prime candidate for analog design to optimize biological activity. Structure-activity relationship (SAR) studies on related pyrrolidine-2,5-dione compounds have shown that modifications to the scaffold can significantly impact their biological effects, such as anticonvulsant activity. nih.gov

Synthetic strategies can be employed to create a library of analogs by:

Modifying the Phenyl Ring: The position of the iodine atom can be moved (to the ortho- or para- positions), or it can be replaced with other functional groups to alter electronic and steric properties.

Substituting the Pyrrolidine-2,5-dione Ring: Introducing substituents at the 3- and 4-positions of the pyrrolidine (B122466) ring can create chiral centers and allow for precise three-dimensional interactions with biological targets.

Varying the Linker: In more complex derivatives, the nature of the linkage between the phenyl and pyrrolidine rings could be altered.

The synthesis of such novel derivatives is a common strategy in drug discovery to improve properties like target specificity, potency, and metabolic stability. mdpi.comnih.govmdpi.com

Integration with Advanced Drug Discovery Modalities

Modern drug discovery is increasingly focused on novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.

PROTACs: These are heterobifunctional molecules that induce the degradation of a target protein. nih.gov A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker. The synthetic versatility of this compound, particularly the reactive iodophenyl group, makes it a useful building block for synthesizing parts of a PROTAC, such as the linker or a component of the target-binding ligand.

Covalent Inhibitors: These drugs form a permanent covalent bond with their target protein, which can lead to increased potency and a longer duration of action. nih.gov While the parent compound is not a covalent inhibitor, it can serve as a scaffold. A reactive "warhead" (an electrophilic group) could be synthetically incorporated into an analog of this compound to design a targeted covalent inhibitor.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the drug design process. nih.govnih.gov These computational tools can be applied to this compound and its analogs in several ways:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel, unsynthesized analogs. nih.gov

Generative Chemistry: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for multiple desired properties simultaneously (e.g., high potency and low toxicity). researchgate.net

Synthesis Planning: AI can also assist in planning the most efficient synthetic routes to produce these novel designed compounds.

Q & A

Q. What are the established synthetic routes for 1-(3-Iodophenyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step procedures starting from precursors like malic acid or maleimide derivatives. A one-pot method using copper(I) iodide (CuI) as a catalyst in tetrahydrofuran (THF) has been reported for analogous 4-iodophenyl derivatives, achieving yields up to 82% under reflux conditions . Optimization strategies include:

- Temperature control : Reflux conditions (e.g., 1 h at 80°C) enhance reaction efficiency.

- Catalyst loading : A catalytic amount of CuI (1–5 mol%) balances cost and reactivity.